Cas no 1159819-03-0 (2,6-Dihydroxypyrazine)

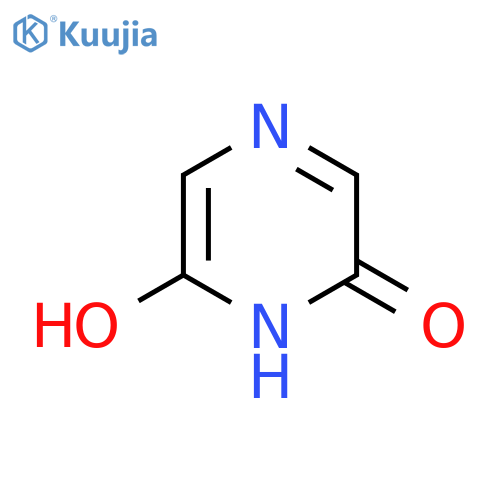

2,6-Dihydroxypyrazine structure

商品名:2,6-Dihydroxypyrazine

CAS番号:1159819-03-0

MF:C4H4N2O2

メガワット:112.086760520935

CID:4823632

2,6-Dihydroxypyrazine 化学的及び物理的性質

名前と識別子

-

- 2,6-dihydroxypyrazine

- 6-hydroxy-1H-pyrazin-2-one

- 2,6-Dihydroxypyrazine

-

- インチ: 1S/C4H4N2O2/c7-3-1-5-2-4(8)6-3/h1-2H,(H2,6,7,8)

- InChIKey: PNRQHWPHDMMJQV-UHFFFAOYSA-N

- ほほえんだ: OC1=CN=CC(N1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 171

- トポロジー分子極性表面積: 61.7

- 疎水性パラメータ計算基準値(XlogP): -0.9

2,6-Dihydroxypyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A099000122-1g |

2,6-Dihydroxypyrazine |

1159819-03-0 | 98% | 1g |

$646.69 | 2023-09-04 | |

| Alichem | A099000122-5g |

2,6-Dihydroxypyrazine |

1159819-03-0 | 98% | 5g |

$1586.51 | 2023-09-04 | |

| Alichem | A099000122-10g |

2,6-Dihydroxypyrazine |

1159819-03-0 | 98% | 10g |

$1994.01 | 2023-09-04 |

2,6-Dihydroxypyrazine 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

1159819-03-0 (2,6-Dihydroxypyrazine) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 157047-98-8(Benzomalvin C)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量